molecular formula C10H14F3NO2 B2873063 N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide CAS No. 2361658-09-3

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide

Cat. No.: B2873063
CAS No.: 2361658-09-3
M. Wt: 237.222
InChI Key: UZCHJNRRNFHBAG-UHFFFAOYSA-N
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Description

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxy group can form hydrogen bonds with target proteins, while the amide moiety can participate in various biochemical interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is unique due to its combination of a cyclohexyl ring with a trifluoromethyl group and a prop-2-enamide moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-8(15)14-7-3-5-9(16,6-4-7)10(11,12)13/h2,7,16H,1,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCHJNRRNFHBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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